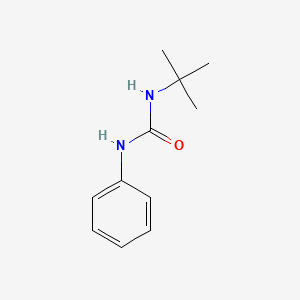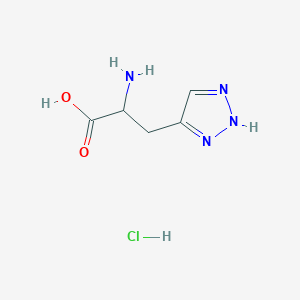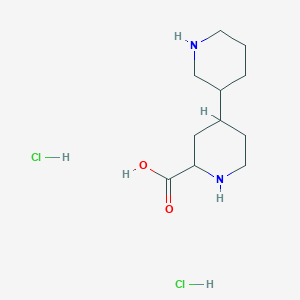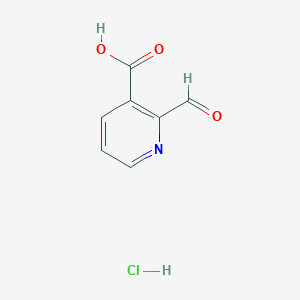
Urea, N-(1,1-dimethylethyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(1,1-dimethylethyl)-N'-phenyl- (Urea-DMP) is an organic compound that is widely used in the synthesis of various compounds and in various scientific research applications. Urea-DMP is a colorless, odorless crystalline solid with a melting point of 44.5 °C and a boiling point of 153.1 °C. It is soluble in water, alcohol, and ether and is used in a variety of chemical reactions.
Mécanisme D'action
Urea, N-(1,1-dimethylethyl)-N'-phenyl- acts as a nucleophilic catalyst in chemical reactions. It is able to react with a wide variety of substrates, including amines, thiols, and carboxylic acids. In the presence of a base, urea-DMP can act as a nucleophile, attacking and forming covalent bonds with the substrate. In the presence of a Lewis acid, urea-DMP can act as an electrophile, forming covalent bonds with the substrate.
Biochemical and Physiological Effects
Urea, N-(1,1-dimethylethyl)-N'-phenyl- has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in DNA replication and transcription, as well as enzymes involved in the metabolism of carbohydrates and lipids. It has also been found to have an anti-inflammatory effect, as well as an anti-cancer effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using urea-DMP in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to react with a wide variety of substrates. The main limitation of urea-DMP is its instability in the presence of strong acids and bases, which can lead to the formation of undesired side products.
Orientations Futures
The future directions for research on urea-DMP include further investigation into its biochemical and physiological effects, as well as further exploration of its potential as a pharmaceutical agent. Other potential future directions include the development of new synthesis methods for urea-DMP, as well as the development of new applications for urea-DMP in scientific research. Additionally, further research could be conducted on the use of urea-DMP as a catalyst in chemical reactions.
Méthodes De Synthèse
Urea, N-(1,1-dimethylethyl)-N'-phenyl- is synthesized by the reaction of urea with dimethylphenylphosphine in the presence of a catalyst such as pyridine. The reaction is typically conducted at a temperature of 80-90°C and a pressure of 1-2 atmospheres. The reaction is typically complete within 1-2 hours.
Applications De Recherche Scientifique
Urea, N-(1,1-dimethylethyl)-N'-phenyl- is used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and pharmaceuticals. It is used as a reagent in the synthesis of various compounds, such as amines, thiols, and carboxylic acids. It is also used in the synthesis of peptides, proteins, and other biomolecules. In addition, it is used in the synthesis of pharmaceuticals, such as anticancer drugs, antibiotics, and anti-inflammatory agents.
Propriétés
IUPAC Name |
1-tert-butyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCSCSQUAKQKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164569 |
Source


|
| Record name | Urea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15054-54-3 |
Source


|
| Record name | Urea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015054543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)

![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)
![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)





